Sodium colistin methanesulfonate (CMS) is a prodrug of colistin, a polypeptide antibiotic derived from Aerobacillus colistinus []. CMS is administered intravenously and undergoes spontaneous hydrolysis in water-containing solutions to form colistin and partially sulfomethylated derivatives [, ]. This process is crucial for its activity as CMS itself lacks antimicrobial properties [].
The primary chemical reaction associated with sodium colistin methanesulfonate is its hydrolysis in water-containing solutions. This process generates a mixture of partially sulfomethylated derivatives and the active compound, colistin [, ]. This hydrolysis is spontaneous and occurs at varying rates depending on factors like pH and temperature.
While sodium colistin methanesulfonate itself is inactive, its active form, colistin, exhibits bactericidal activity primarily against Gram-negative bacteria [, ]. Colistin acts by disrupting the bacterial cell membrane through electrostatic interactions with lipopolysaccharides and phospholipids []. This interaction compromises the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: